2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Description
化学结构与基本性质
分子组成与立体化学
该化合物的核心结构由以下部分组成:
- 苯并咪唑环 :包含一个六元芳香苯环与五元咪唑环的共轭系统,其中咪唑环的氮原子位于1号和3号位,形成平面结构。
- 吡咯烷基甲硫基 :通过硫原子连接的甲基桥接苯并咪唑环与吡咯烷环。吡咯烷环的3号位氮原子与甲基硫基相连,形成S-C-N键序列。
- 氯化物盐形式 :吡咯烷环的氮原子被质子化,形成氯化氢盐结构,增强水溶性。
立体化学方面,吡咯烷环的椅式构象和苯并咪唑环的平面性共同决定了分子的空间排列。然而,目前文献中未明确报道该化合物的绝对构型或光学异构体。
表1:分子组成与键序列
| 部分 | 化学结构 | 关键键序列 |
|---|---|---|
| 苯并咪唑环 | C7H4N2 | C-N(咪唑环) |
| 吡咯烷基甲硫基 | S-CH2-C5H9N | S-C(硫甲基桥) |
| 氯化物盐 | Cl⁻ | N-H⁺(质子化氮) |
分子式及分子量
该化合物的分子式为 C₁₃H₁₈ClN₃S ,分子量为 283.83 g/mol (计算基于氢原子数、氯、氮、硫的原子量)。其分子量与同类吡咯烷基衍生物(如2-(吡咯烷基甲基硫基)苯并咪唑)相似,但因氯化物盐的存在,相对分子质量增加约36.46(氯原子质量)。
Properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZJNNKSMDGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Thiol Derivative Synthesis
The benzimidazole scaffold is generally prepared by cyclization of o-phenylenediamine derivatives with suitable reagents, followed by functionalization at the 2-position to introduce a thiol or thioalkyl group.
S-Alkylation to Introduce Thioalkyl Group
The thioalkyl side chain is introduced via nucleophilic substitution (S-alkylation) of the benzimidazole thiol with alkyl halides or functionalized halides.
For example, reacting 2-mercapto-1H-benzimidazole with an appropriate alkyl halide under basic conditions in ethanol leads to 2-(thioalkyl)-1H-benzimidazole derivatives.
Typical reaction conditions: reflux in ethanol with sodium hydroxide as base, followed by extraction and purification via silica gel chromatography.
Yields can range widely depending on the alkylating agent, with some reported yields up to 96% for methylthio derivatives.
Cyclization and Final Product Formation
After coupling the piperidin-3-ylmethylthio group to the benzimidazole core, the product is typically isolated as the hydrochloride salt to enhance stability and facilitate purification.
The hydrochloride salt formation is achieved by treatment with hydrochloric acid in methanol or similar solvents, followed by crystallization or filtration.
Summary Table of Key Preparation Steps
Detailed Research Findings and Notes
The S-alkylation step is critical and sensitive to the choice of alkyl halide and reaction conditions. Optimization of temperature and base concentration affects yield and purity.
The Mannich reaction for introducing the piperidinylmethyl group is efficient and allows for structural diversity by varying the amine component (piperidine derivatives).
Preparation of chiral piperidin-3-yl intermediates has been demonstrated with control over stereochemistry, which can influence biological activity and pharmacokinetics.
The overall synthetic route is modular, allowing for the exploration of various substituents on the benzimidazole and piperidine rings to optimize biological properties.
Chemical Reactions Analysis
Types of Reactions: 2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: The compound can be reduced to remove the benzo[d]imidazole ring or modify the piperidine ring.
Substitution Reactions: The thioether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.
Reduced Derivatives: Resulting from the reduction of the benzo[d]imidazole ring or piperidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Functional Groups : The thioether (-S-) group in the target compound may enhance lipophilicity compared to sulfonyl (-SO₂-) or ethoxyethyl groups, influencing membrane permeability .
- Biological Activity : Etintidine’s thioether-linked imidazole moiety demonstrates potent H₂ receptor antagonism, suggesting the target compound’s thio group could confer similar activity .
Pharmacological and Therapeutic Potential
Anticancer Activity:
Benzimidazole derivatives, such as 5a (benzimidazole-2-isoxazole), exhibit high potency against HEPG2 and PC12 cell lines (IC₅₀ < 10 μM) .
H₂ Receptor Antagonism:
Etintidine’s thioether group enhances its affinity for H₂ receptors compared to cimetidine . The target compound’s analogous thioether linkage may similarly improve receptor interaction, though piperidine substitution at the 3-position (vs. imidazole in etintidine) could modulate selectivity.
Research Findings and Gaps
- Anticancer Derivatives : Benzimidazole-2-isoxazole (5a) shows promise, but the target compound’s activity remains unexplored .
- Structural Studies : Piperidine ring conformation (e.g., chair vs. boat) in analogs like 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride may influence binding to biological targets .
- Synthetic Challenges : Sulfonation and thioether formation require precise temperature control, as seen in chlorosulfonic acid-mediated reactions .
Biological Activity
2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound that belongs to the benzimidazole family, characterized by its unique structure that combines a benzimidazole core with a piperidine moiety. This structural arrangement is significant as it contributes to the compound's diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 201.27 g/mol. The compound features a benzimidazole ring linked to a piperidinylmethylthio group, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 123771-23-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. This inhibition can lead to:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, particularly in the G2/M phase.
- Apoptosis Induction : It promotes apoptotic pathways, increasing the levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.1 - 0.2 |
| MDA-MB-468 | 0.5 |
| A549 | 0.29 - 1.48 |
The compound's mechanism as an inhibitor of tubulin polymerization further supports its role as an anticancer agent, with IC50 values indicating potent activity against tumor cells .
Antimicrobial and Antiviral Properties
In addition to its anticancer effects, this compound exhibits promising antimicrobial and antiviral properties:
- Antimicrobial Activity : Research indicates that it can inhibit the growth of various bacterial strains, demonstrating potential for use in treating infections.
- Antiviral Activity : Preliminary studies suggest effectiveness against certain viral pathogens, although further research is needed to elucidate specific mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activities of related benzimidazole derivatives, providing insights into the potential applications of this compound:
- Anti-inflammatory Effects : A related benzimidazole derivative showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
- Structural Activity Relationship (SAR) : Research into similar compounds suggests that modifications at specific positions on the benzimidazole ring can enhance or diminish biological activity, highlighting the importance of structure in drug design .
Q & A
Q. What are the recommended synthesis protocols for 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a manganese(III) acetate-mediated reaction between 1H-benzo[d]imidazole-2-thiol and piperidin-3-ylmethanol derivatives under reflux conditions (80°C, 2 hours in acetic acid) . Optimization involves adjusting solvent polarity (e.g., using pyridine for Schiff base condensation ), controlling stoichiometric ratios of reactants (e.g., 1:1 molar ratio of benzimidazole and thiol-containing precursors ), and employing catalysts like Mn(OAc)₃ to accelerate thioether bond formation. Post-synthesis purification via recrystallization (e.g., using ethanol) improves yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts for aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and aliphatic protons (δ 2.5–4.0 ppm for piperidine and thioether linkages) .
- HRMS : Confirm molecular weight (e.g., calculated 267.76 g/mol for C₁₃H₁₈ClN₃O ).
- IR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ absent post-thioether formation) . Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to resolve ambiguities in structural assignments .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:
- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers, protected from light and moisture, at controlled temperatures (20–25°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations aid in resolving contradictions in experimental spectral data?
- Methodological Answer : Perform DFT optimizations (e.g., B3LYP/6-31G*) to generate theoretical NMR/IR spectra and compare with experimental data. For example, discrepancies in ¹³C NMR shifts near 120–130 ppm (benzimidazole carbons) may arise from solvent effects or protonation states; adjust computational models to include solvation (e.g., PCM model) or counterion interactions .
Q. What strategies are effective for designing analogs of this compound to enhance biological activity?
- Methodological Answer :
- Structural Modifications : Replace the piperidine moiety with pyrrolidine or morpholine to alter lipophilicity . Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring to improve metabolic stability .
- Activity Testing : Use in vitro assays (e.g., cyclooxygenase inhibition ) to evaluate anti-inflammatory potential. Compare IC₅₀ values of analogs against the parent compound to establish structure-activity relationships (SAR) .
Q. How can researchers address low yields in multi-step syntheses involving thioether linkages?
- Methodological Answer :
- Step Optimization : Isolate intermediates (e.g., 2-(chloromethyl)-1H-benzimidazole ) to minimize side reactions.
- Catalysis : Use triethylamine as a base to deprotonate thiol groups and facilitate nucleophilic substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation .
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- ADME Profiling : Conduct hepatic microsomal stability assays to assess metabolic degradation.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- Bioavailability : Perform in vivo studies in rodent models, monitoring plasma concentrations via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in primary vs. cancer cell lines (e.g., HeLa vs. HEK293) to identify selective toxicity .
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation, which may vary by cell type .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
